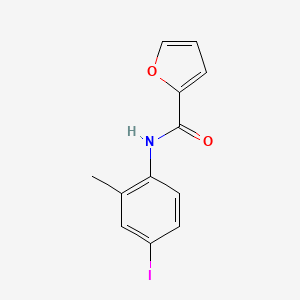

N-(4-iodo-2-methylphenyl)-2-furamide

カタログ番号 B5591863

分子量: 327.12 g/mol

InChIキー: WFJZFRCBUANMFQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- A synthesis method for related compounds using palladium-catalyzed cyclisation of N-aryl imines with alkynylbenziodoxolones has been developed, forming multisubstituted furans (Lu, Wu, & Yoshikai, 2014).

- Synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclisation of related furamide compounds has been optimized for yield (Lindahl, Carroll, Quinn, & Ripper, 2006).

Molecular Structure Analysis

- Structural analysis of related furamide compounds, including 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been carried out, providing insights into their molecular conformation and crystalline structure (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

- Studies on related furamide compounds have shed light on their reactivity and potential for further transformations, including bond reorganization processes (Lu et al., 2014).

Physical Properties Analysis

- Investigations into the physical properties of related furamide compounds, such as enzymatic polymerization kinetics and thermal properties of 2,5-furandicarboxylic acid-based semi-aromatic polyamides, offer insights into their stability and potential applications (Jiang, Maniar, Woortman, & Loos, 2016).

Chemical Properties Analysis

- A study on the synthesis, spectroscopic characterization, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, provides detailed information on its chemical properties (Saeed, Rashid, Bhatti, & Jones, 2010).

科学的研究の応用

Synthetic Chemistry Applications

- Palladium-catalyzed Condensation Reactions : Palladium(II) catalysts facilitate the condensation of N-aryl imines and alkynylbenziodoxolones, including derivatives similar to N-(4-iodo-2-methylphenyl)-2-furamide, to form multisubstituted furans. This process allows for versatile transformations of the 2-iodophenyl group in the furan product, demonstrating its utility in synthetic organic chemistry (Lu, Wu, & Yoshikai, 2014).

- Synthesis of Furoquinolinones : N-(2-iodophenyl)-N-methyl-3-furamide, a compound structurally related to N-(4-iodo-2-methylphenyl)-2-furamide, has been used in palladium-catalyzed cyclization reactions to synthesize furo[3,2-c]quinolin-4(5H)-one, a heterocycle with potential applications in medicinal chemistry (Lindahl, Carroll, Quinn, & Ripper, 2006).

Materials Science Applications

- Enzymatic Polymerization and Copolymerization : N-(4-hydroxyphenyl)-2-furamide and derivatives have been used in the enzymatic polymerization and copolymerization processes to create novel polymeric materials. These materials demonstrate potential for the development of high-performance, sustainable alternatives to conventional plastics, showcasing the application of N-(4-iodo-2-methylphenyl)-2-furamide derivatives in materials science (Reihmann & Ritter, 2001).

Biomedical Applications

- Therapeutic Agents for Alzheimer's Disease : Compounds structurally related to N-(4-iodo-2-methylphenyl)-2-furamide have been synthesized and tested as potential therapeutic agents for Alzheimer's disease. These compounds have shown significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment, highlighting the potential biomedical applications of N-(4-iodo-2-methylphenyl)-2-furamide and its analogs (Hussain et al., 2016).

特性

IUPAC Name |

N-(4-iodo-2-methylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJZFRCBUANMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)

![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)